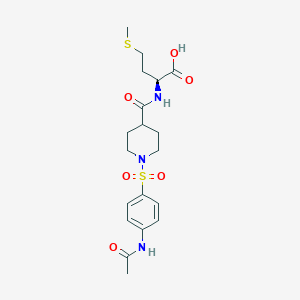

C19H27N3O6S2

Description

Contextualization of Dofetilide (B1670870) N-Oxide as a Metabolite and Degradant of Dofetilide

Dofetilide undergoes metabolism in the body, leading to the formation of several metabolites, with Dofetilide N-Oxide being a notable product. nih.govpfizer.com The metabolic process primarily involves N-oxidation and N-dealkylation of the Dofetilide molecule. nih.govpfizer.com Specifically, the formation of Dofetilide N-Oxide occurs through the oxidation of the tertiary amine group in the Dofetilide structure. nih.gov In vitro studies using human liver microsomes have indicated that the cytochrome P450 isoenzyme CYP3A4 is involved in the metabolism of Dofetilide, although it has a low affinity for this enzyme. nih.govnih.gov

Beyond its role as a metabolite, Dofetilide N-Oxide has also been identified as a degradation product of Dofetilide. x-mol.netresearchgate.net Forced degradation studies, which subject the drug to various stress conditions like hydrolysis, oxidation, and photolysis, have shown that Dofetilide is susceptible to degradation, leading to the formation of several impurities, including Dofetilide N-Oxide. x-mol.netresearchgate.netnih.gov These studies are essential for understanding the stability of the drug substance and developing stable pharmaceutical formulations. researchgate.net

Research Significance of Dofetilide N-Oxide in Pharmaceutical Impurity and Metabolite Profiling

The identification and characterization of metabolites and impurities are critical aspects of pharmaceutical development and regulatory requirements. Dofetilide N-Oxide, being both a metabolite and a degradant, is of high interest in impurity and metabolite profiling of Dofetilide. x-mol.neto2hdiscovery.co

The presence of impurities in a drug product can affect its quality, safety, and efficacy. Therefore, regulatory agencies require thorough impurity profiling to ensure that the levels of impurities are within acceptable limits. researchgate.net The study of Dofetilide N-Oxide helps in developing analytical methods to detect and quantify this impurity in Dofetilide drug substances and products. x-mol.netresearchgate.net

Furthermore, understanding the metabolic profile of a drug is crucial for evaluating its potential for drug-drug interactions and assessing the pharmacological activity of its metabolites. Although Dofetilide N-Oxide is considered to have significantly less pharmacological activity than the parent drug, its characterization is still important for a complete understanding of the drug's disposition in the body. caymanchem.comnetascientific.comsanbio.nlnih.gov Studies have shown that while some metabolites of Dofetilide display class III antiarrhythmic activity, it is at concentrations at least 20-fold higher than Dofetilide itself. nih.govnih.gov

Interactive Data Table: Properties of Dofetilide and Dofetilide N-Oxide

| Property | Dofetilide | Dofetilide N-Oxide |

| Chemical Formula | C19H27N3O5S2 | C19H27N3O6S2 |

| Molar Mass | 441.56 g/mol wikipedia.org | 457.6 g/mol caymanchem.comnetascientific.comcaymanchem.com |

| CAS Number | 115256-11-6 wikipedia.org | 144449-71-8 caymanchem.comnetascientific.com |

| Role | Parent Drug wikipedia.org | Metabolite, Degradant caymanchem.comx-mol.net |

| Synonyms | Tikosyn wikipedia.org | UK-116856, CS 0019807 caymanchem.comnetascientific.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27N3O6S2 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(2S)-2-[[1-(4-acetamidophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C19H27N3O6S2/c1-13(23)20-15-3-5-16(6-4-15)30(27,28)22-10-7-14(8-11-22)18(24)21-17(19(25)26)9-12-29-2/h3-6,14,17H,7-12H2,1-2H3,(H,20,23)(H,21,24)(H,25,26)/t17-/m0/s1 |

InChI Key |

XPCLHLAYPMAYTR-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Dofetilide N Oxide

Routes for Dofetilide (B1670870) N-Oxide Synthesis

The synthesis of Dofetilide N-Oxide is of interest for several reasons, including its use as a reference standard for impurity profiling in pharmaceutical manufacturing and for metabolic studies. The formation of the N-oxide occurs at the tertiary amine nitrogen atom within the Dofetilide structure.

Development of N-Oxidation Pathways for Dofetilide Derivatives

The conversion of Dofetilide to its N-oxide is an oxidative process targeting the tertiary amine. General methods for the N-oxidation of tertiary amines are well-established in organic chemistry and can be applied to the synthesis of Dofetilide N-Oxide. These methods typically involve the use of a suitable oxidizing agent that can deliver an oxygen atom to the nitrogen.

Common oxidizing agents for the N-oxidation of tertiary amines include:

Hydrogen peroxide (H₂O₂): This is a common and environmentally friendly oxidizing agent. The reaction is often carried out in a suitable solvent like methanol. google.com

Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for N-oxidation. taylorandfrancis.com

Caro's acid (peroxymonosulfuric acid): This is another strong oxidizing agent that can be used. taylorandfrancis.com

The general mechanism involves the nucleophilic attack of the tertiary amine nitrogen of Dofetilide on the electrophilic oxygen of the oxidizing agent. The choice of reagent and reaction conditions (e.g., temperature, solvent, and pH) can influence the yield and purity of the resulting N-oxide. For instance, the oxidation of tertiary amines with hydrogen peroxide can be slow, and an excess of the oxidant may be required to drive the reaction to completion. caymanchem.com

In the context of Dofetilide, which contains two sulfonamide groups and an aromatic ether linkage, the chemoselectivity of the N-oxidation is a key consideration. The tertiary amine is generally more nucleophilic and susceptible to oxidation than the other functional groups present in the molecule under controlled conditions.

Approaches for Impurity Synthesis and Reference Standard Generation of Dofetilide N-Oxide

Dofetilide N-Oxide is recognized as a metabolite and a degradation product of Dofetilide. pharmacompass.comnih.govfda.gov Its presence in the final drug product needs to be monitored and controlled, which necessitates the availability of a pure reference standard for analytical purposes. synzeal.comcleanchemlab.comsynzeal.comsynzeal.com

Forced degradation studies are a common approach to generate and identify potential impurities like Dofetilide N-Oxide. In these studies, Dofetilide is subjected to various stress conditions, including oxidative stress. google.com For example, treating Dofetilide with hydrogen peroxide can induce the formation of the N-oxide. medchemexpress.com One study on the forced degradation of Dofetilide identified a degradation product (DP4) as the N-oxide, which was confirmed by LC/APCI/QTOF/MS/MS analysis. medchemexpress.com Another study also reported extensive degradation of Dofetilide under oxidative conditions, leading to a single major degradation product.

The intentional synthesis of Dofetilide N-Oxide for use as a reference standard would follow the general N-oxidation pathways described in section 2.1.1. The process would involve reacting Dofetilide with a suitable oxidizing agent, followed by purification of the N-oxide from the reaction mixture. The purification is crucial to ensure the high purity required for a reference standard. Chromatographic techniques are typically employed for this purpose. The identity and purity of the synthesized Dofetilide N-Oxide are then confirmed using various analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Dofetilide N-Oxide

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₉H₂₇N₃O₆S₂ | caymanchem.com |

| Molecular Weight | 457.56 g/mol | caymanchem.commedchemexpress.com |

| CAS Number | 144449-71-8 | caymanchem.commedchemexpress.com |

| Appearance | Solid | caymanchem.com |

| λmax | 231 nm | caymanchem.com |

Methodologies for Investigating N-Oxide Derivatization in Organic Synthesis

The study of N-oxide derivatization is a significant area of organic synthesis, with applications ranging from the synthesis of metabolites and prodrugs to the modulation of a molecule's physicochemical properties. caymanchem.com The formation of an N-oxide from a tertiary amine introduces a polar N⁺-O⁻ bond, which can significantly alter properties such as solubility and basicity. thieme-connect.de

Several analytical techniques are employed to investigate and characterize N-oxide derivatives:

Mass Spectrometry (MS): MS and tandem MS (MS/MS) are powerful tools for identifying N-oxides. The addition of an oxygen atom results in a mass increase of 16 atomic mass units compared to the parent amine. Fragmentation patterns in MS/MS can provide structural information to confirm the site of oxidation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of N-oxides. The formation of the N-oxide bond causes characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atom.

Chromatographic Methods: HPLC and Ultra-Performance Liquid Chromatography (UPLC) are used to separate N-oxides from the parent amine and other impurities. The difference in polarity between the amine and its N-oxide allows for their effective separation on a suitable stationary phase. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the N-O stretching vibration, which provides evidence for the formation of the N-oxide.

The synthesis of N-oxides can be achieved through various methods, with the choice of method depending on the specific substrate and desired outcome. The direct oxidation of tertiary amines is the most common approach. thieme-connect.de

Table 2: Common Oxidizing Systems for Tertiary Amine N-Oxidation

| Oxidizing Agent/System | Description | Source(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | A common, green oxidant. Often requires elevated temperatures or catalysts for efficient conversion. | google.comtaylorandfrancis.comcaymanchem.com |

| Peroxyacids (e.g., m-CPBA) | Highly effective and widely used for N-oxidation under mild conditions. | taylorandfrancis.comthieme-connect.de |

| Metal Catalysts | Ruthenium or manganese-based catalysts can be used with H₂O₂ or molecular oxygen for efficient oxidation. | google.com |

The investigation of N-oxide derivatization also includes studying the reactivity of the N-oxide itself. For example, N-oxides can undergo deoxygenation to revert to the parent amine, a transformation that is also of synthetic interest. fda.gov

Metabolic Characterization of Dofetilide N Oxide

Pathways of Dofetilide (B1670870) N-Oxide Formation from Parent Compound

The transformation of dofetilide into its N-oxide derivative is a result of oxidative metabolism. This biotransformation occurs alongside other metabolic reactions, primarily N-dealkylation. chemicalbook.inpfizermedicalinformation.comfda.gov

In vitro investigations utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of dofetilide. These studies consistently show that dofetilide undergoes metabolism through two primary oxidative pathways: N-oxidation and N-dealkylation. pfizermedicalinformation.comfda.govpdr.net The formation of dofetilide N-oxide is a direct result of the N-oxidation pathway. fda.gov

In these experimental settings, dofetilide is incubated with human liver microsomes, and the resulting products are analyzed. Research has identified five distinct metabolites in urine, with dofetilide N-oxide and N-desmethyl dofetilide being the two most lipophilic among them. fda.gov However, it is noted that there are no quantifiable metabolites found circulating in plasma, indicating that their systemic concentrations are very low. pfizermedicalinformation.compdr.netrxlist.comeuropa.eu

A study involving the administration of radiolabeled dofetilide confirmed that while the parent compound was the only significant component in plasma, metabolites formed via N-oxidation and N-dealkylation were detectable in urine. pharmacompass.com This underscores the role of in vitro models in identifying metabolic pathways that might not result in high systemic exposure of the metabolites.

The enzymatic processes responsible for the metabolism of dofetilide have been identified through targeted in vitro studies. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for mediating the oxidative metabolism of dofetilide. nih.govresearchgate.net

Specifically, research points to CYP3A4 as the principal isoenzyme involved in dofetilide's metabolism, including the N-oxidation pathway. chemicalbook.inpfizermedicalinformation.comfda.goveuropa.eu Studies using human liver microsomes have shown that dofetilide can be metabolized by CYP3A4, although it is characterized as having a low affinity for this enzyme. pfizermedicalinformation.comfda.govnih.govresearchgate.net The involvement of CYP3A4 is further substantiated by inhibition studies. Known inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, cause partial inhibition of dofetilide metabolism. nih.govresearchgate.net Conversely, activators of CYP3A4, like alpha-naphthoflavone, lead to an increased turnover of the parent compound. nih.govresearchgate.net

| Enzyme Family | Specific Enzyme | Role in Dofetilide N-Oxidation | Supporting Evidence |

| Cytochrome P450 | CYP3A4 | Primary enzyme mediating N-oxidation. | In vitro studies with human liver microsomes; Inhibition with ketoconazole. pfizermedicalinformation.comeuropa.eunih.govresearchgate.net |

In Vitro Oxidative Metabolism Studies of Dofetilide Yielding N-Oxide

Identification of Dofetilide N-Oxide in Preclinical Metabolic Profiling Studies

Dofetilide N-oxide has been successfully identified in metabolic profiling studies conducted in preclinical models. Following the administration of dofetilide to various species, including mice, rats, and dogs, as well as in human studies, urine samples were analyzed to characterize the metabolites. ahajournals.orgpharmacompass.com

| Study Type | Species | Sample Matrix | Key Finding |

| Metabolic Profiling | Mouse, Rat, Dog, Human | Urine | Metabolites formed by N-oxidation and N-dealkylation were identified. pharmacompass.com |

| Pharmacokinetic Study | Human | Urine, Plasma | Dofetilide N-oxide identified as one of two primary metabolites in urine; concentrations were not quantifiable in plasma. fda.gov |

Advanced Analytical Methodologies for Dofetilide N Oxide Research

Chromatographic Techniques for Dofetilide (B1670870) N-Oxide Analysis and Separation

Chromatographic methods are fundamental in separating Dofetilide N-Oxide from its parent compound and other related substances, enabling accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Methods for Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dofetilide and its degradation products, including Dofetilide N-Oxide. In forced degradation studies, HPLC methods have been developed to separate various degradants formed under stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.netnih.gov

A typical HPLC method for the analysis of Dofetilide and its related compounds employs a C18 column. For instance, a C-18 column (250 mm × 4.6 mm, 5μ particle size) with an isocratic mobile phase of Acetonitrile (B52724) and Phosphate Buffer (pH 7) in a 55:45% v/v ratio has been utilized. researchgate.net Detection is commonly performed using a Photodiode Array (PDA) detector at a wavelength of 231 nm, which is the absorption maxima for Dofetilide. researchgate.net In one study, a reversed-phase Kromasil 100 C8 column (4.6 mm x 250 mm, 5 μm) was used with a gradient elution of ammonium (B1175870) acetate (B1210297) (10 mM, pH 6.2) and acetonitrile as the mobile phase, with detection at 230 nm. nih.govx-mol.net These methods are validated according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity to ensure their reliability for routine analysis. researchgate.net

Table 1: HPLC Method Parameters for Dofetilide Analysis

| Parameter | Value |

|---|---|

| Column | C-18 (250 mm × 4.6 mm, 5μ) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7) (55:45 v/v) |

| Flow Rate | 1.5 ml/min |

| Detection | PDA at 231 nm |

| Temperature | Ambient |

This table is interactive. You can sort and filter the data.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications for Detection and Quantification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and resolution for the detection and quantification of Dofetilide and its metabolites in biological matrices. A novel UPLC-MS/MS method with positive electrospray ionization has been developed for the detection of Dofetilide in mouse plasma and urine. researchgate.net This method allows for the use of very small sample volumes, such as 10 μL of plasma and 2 μL of urine, which is a significant advantage in preclinical studies. researchgate.net

The separation is typically achieved on a C18 analytical column with a rapid gradient elution, resulting in a short run time of about 5 minutes. researchgate.net The use of an isotopically labeled internal standard, such as dofetilide-D4, enhances the accuracy and stability of the method. researchgate.net This UPLC-MS/MS method has been validated for linearity, precision, and accuracy, with a lower limit of quantitation (LLOQ) of 5 ng/mL. researchgate.net

Table 2: UPLC-MS/MS Method Validation Data for Dofetilide Quantification

| Matrix | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Recovery (%) |

|---|---|---|---|---|

| Plasma | 3.00 - 7.10 | 3.80 - 7.20 | 93.0 - 106 | 93.7 |

| Urine | 3.50 - 9.00 | 3.70 - 10.0 | 87.0 - 106 | 97.4 |

This table is interactive. You can sort and filter the data.

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS/MS) for Characterization

High-Performance Thin-Layer Chromatography (HPTLC) provides a cost-effective and efficient alternative for the separation of Dofetilide and its degradation products. When coupled with MS/MS, it becomes a powerful tool for their characterization. dergipark.org.tr HPTLC methods have been developed and validated for the estimation of Dofetilide in bulk and pharmaceutical formulations. dergipark.org.tr

In a typical HPTLC method, precoated silica (B1680970) gel 60 F254 plates are used as the stationary phase. A mobile phase such as methanol:toluene:triethylamine (7:2.5:0.5) provides good resolution and peak symmetry for Dofetilide, with a characteristic Rf value of approximately 0.52. dergipark.org.tr Following separation on the HPTLC plate, the degradation products can be isolated and subjected to MS/MS analysis for structural elucidation. dergipark.org.tr This technique has been successfully used to identify and characterize multiple degradation products of Dofetilide formed under various stress conditions. dergipark.org.tr The limit of detection (LOD) and limit of quantification (LOQ) for Dofetilide using this method were found to be 0.17 ng/band and 0.51 ng/band, respectively. dergipark.org.tr

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry is indispensable for the structural elucidation of metabolites and degradation products like Dofetilide N-Oxide, providing detailed information on their molecular weight and fragmentation patterns.

Q-TOF/MS/MS and LC/ESI/QTOF/MS/MS for Metabolite and Degradant Characterization

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC/ESI/QTOF/MS/MS), is a high-resolution mass spectrometry (HRMS) technique that plays a pivotal role in characterizing metabolites and degradation products. In forced degradation studies of Dofetilide, a total of eight degradation products were identified and characterized using LC/ESI/QTOF/MS/MS in positive ionization mode. researchgate.netnih.govx-mol.net

One of these degradation products, designated as DP4, was identified as the N-oxide metabolite. researchgate.netnih.gov The structure of this N-oxide was further confirmed using LC with Atmospheric Pressure Chemical Ionization (APCI) coupled to QTOF/MS/MS, also in positive ionization mode. researchgate.netnih.gov The accurate mass measurement capabilities of Q-TOF are crucial for determining the elemental composition of the parent and fragment ions, which is essential for confident structural assignment.

Comprehensive Analysis of Mass Fragmentation Patterns for Structural Confirmation

A thorough analysis of the mass fragmentation patterns obtained from MS/MS experiments is fundamental for the structural confirmation of Dofetilide N-Oxide. The fragmentation pathways of the parent drug, Dofetilide, have been extensively studied to aid in the characterization of its metabolites and degradation products. researchgate.netnih.gov

For Dofetilide, the protonated molecule [M+H]+ is observed, and its fragmentation leads to characteristic product ions. The MS/MS spectrum of Dofetilide shows major product ions that are used as a reference for interpreting the spectra of its derivatives. researchgate.net When analyzing Dofetilide N-Oxide, the addition of an oxygen atom to the parent molecule is confirmed by the mass difference. The fragmentation pattern of the N-oxide will exhibit similarities to Dofetilide but also key differences that are indicative of the N-oxide structure. The establishment of these fragmentation pathways provides unequivocal evidence for the structural confirmation of Dofetilide N-Oxide. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Dofetilide | C19H27N3O5S2 |

| Dofetilide N-Oxide | C19H27N3O6S2 |

| Dofetilide-D4 | C19H23D4N3O5S2 |

This table is interactive. You can sort and filter the data.

Forced Degradation Studies for Dofetilide N-Oxide Profiling and Pathway Elucidation

Mechanistic Investigations of Degradation Product Formation under Stress Conditions

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the forced degradation of Dofetilide N-Oxide (this compound) as the starting compound. The available research primarily focuses on the forced degradation of its parent drug, Dofetilide, where Dofetilide N-Oxide is identified as a degradation product.

Studies on Dofetilide have shown that it degrades under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. nih.govresearcher.lifedergipark.org.tr In these studies, Dofetilide N-Oxide is consistently identified as a notable degradation product, particularly under oxidative stress conditions. nih.govresearcher.lifex-mol.net

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), including time-of-flight (TOF) detectors, have been instrumental in the separation and characterization of Dofetilide's degradation products. nih.govdergipark.org.trx-mol.net These methods have allowed for the elucidation of the fragmentation patterns of the parent drug and its degradants, leading to the structural confirmation of compounds like Dofetilide N-Oxide. nih.govx-mol.net

Mechanistic pathways proposed in the literature describe the formation of Dofetilide N-Oxide from Dofetilide via the oxidation of the tertiary amine. nih.govresearchgate.net However, the subsequent degradation of Dofetilide N-Oxide itself under forced stress conditions has not been detailed in the reviewed sources. Therefore, data tables and detailed research findings on the degradation products and pathways specifically for Dofetilide N-Oxide are not available.

Further research is required to investigate the intrinsic stability of Dofetilide N-Oxide and to characterize its degradation profile and pathways when subjected to the standard stress conditions outlined by the International Council for Harmonisation (ICH) guidelines. Such studies would be crucial for a complete understanding of the stability of all related substances in the Dofetilide profile.

Mechanistic Investigations of Dofetilide N Oxide S Biological Activity

In Vitro Pharmacological Evaluation of Dofetilide (B1670870) N-Oxide

Research findings indicate that Dofetilide N-Oxide possesses some biological activity, although significantly less potent than the parent compound. Specifically, Dofetilide N-Oxide has been shown to exhibit Class I antiarrhythmic activity, which is characterized by the blockade of sodium (Na+) channels. However, this effect is only observed at high concentrations. nih.gov Furthermore, studies have demonstrated that Dofetilide N-Oxide does not have any significant impact on the resting membrane potential or the amplitude of the action potential in cardiac cells. nih.govnih.gov

The metabolites of Dofetilide, including the N-oxide form, are considered to be clinically inactive. fda.gov This is primarily because their potency is substantially lower, reportedly 20-fold or more, than that of Dofetilide. nih.govfda.gov The minimal activity of these metabolites means they are not expected to contribute significantly to the therapeutic effects or the adverse event profile of Dofetilide. fda.gov

| Compound | Class of Activity | Target Ion Channel | Potency | Effect on Resting Membrane Potential | Effect on Action Potential Amplitude |

| Dofetilide N-Oxide | Class I (at high concentrations) | Sodium (Na+) Channels | Low | No effect | No effect |

| Dofetilide | Class III | Potassium (K+) Channels (IKr) | High (EC50 in the nanomolar range) ahajournals.org | No significant effect | Prolongs duration |

Comparative Activity Profiling of Dofetilide N-Oxide with Dofetilide in Preclinical Models

Comparative studies in preclinical models have been instrumental in elucidating the differences in the pharmacological activity between Dofetilide and its N-oxide metabolite. These studies have consistently highlighted the significantly higher potency of the parent drug.

Dofetilide is a highly selective blocker of the IKr current, which is responsible for its potent Class III antiarrhythmic effects, namely the prolongation of the action potential duration and the effective refractory period. pfizer.comdrugbank.comccjm.org This selective action is achieved at nanomolar concentrations. jhkcc.com.hk

In contrast, the metabolites of Dofetilide, including Dofetilide N-Oxide, exhibit substantially weaker pharmacological activity. nih.gov While Dofetilide N-Oxide has been identified to have some Class I activity, this is only apparent at concentrations that are not considered clinically relevant. nih.gov Three other metabolites of dofetilide have shown some Class III activity, but their potency is at least 20 times lower than that of dofetilide. nih.gov The lack of significant biological activity of Dofetilide N-Oxide and other metabolites is consistent with the observation that the pharmacological response to dofetilide correlates closely with the plasma concentrations of the parent drug itself. nih.gov

The metabolic conversion of Dofetilide to Dofetilide N-Oxide and other metabolites occurs via N-dealkylation and N-oxidation, processes mediated by the cytochrome P450 enzyme system, specifically CYP3A4, for which dofetilide has a low affinity. nih.govpfizermedicalinformation.comeuropa.eunih.gov These metabolites are then primarily excreted in the urine. pfizer.compfizermedicalinformation.comnih.gov Given their minimal activity, they are not considered to play a significant role in the clinical effects of dofetilide. pfizer.comnih.govpdr.net

| Compound | Primary Antiarrhythmic Class | Potency on Primary Target | Key Preclinical Findings |

| Dofetilide N-Oxide | Class I (weak) | Low | Exhibits Na+ channel blocking activity only at high concentrations. Does not affect resting membrane potential or action potential amplitude. Considered clinically inactive. nih.govnih.govfda.gov |

| Dofetilide | Class III | High | Potent and selective blocker of the IKr potassium channel, leading to prolongation of the action potential duration. ahajournals.orgpfizer.comdrugbank.comccjm.org |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing CHNOS, and how do they address structural elucidation challenges?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for identifying functional groups and carbon-hydrogen frameworks. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy verifies functional groups like sulfonyl or amine moieties. X-ray crystallography provides definitive stereochemical data. Ensure purity via HPLC before analysis to avoid spectral interference. Cross-validate results with computational simulations (e.g., DFT) for unresolved peaks .

Q. How can researchers design experiments to optimize the synthesis yield of CHNOS?

- Methodological Answer : Use factorial design (e.g., Response Surface Methodology) to test variables like solvent polarity, temperature, and catalyst loading. Monitor reaction progress via TLC or in-situ spectroscopy. Purify intermediates via column chromatography to minimize side products. Compare yields under varying conditions and apply ANOVA to identify statistically significant factors .

Q. What strategies are recommended for conducting a literature review on CHNOS to identify research gaps?

- Methodological Answer : Use SciFinder or Reaxys to retrieve patents and journal articles. Filter results by "review articles" to identify consensus findings. Apply PICO framework (Population: compound class; Intervention: synthesis/analysis methods; Comparison: alternative approaches; Outcome: efficacy) to structure gaps. Track citation networks via Web of Science to locate seminal studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for CHNOS across studies?

- Methodological Answer : Perform a meta-analysis to compare experimental conditions (e.g., cell lines, assay protocols, compound purity). Replicate conflicting studies under standardized conditions. Use statistical tools (e.g., Bland-Altman plots) to quantify variability. Investigate potential isomerism or polymorphic forms that may influence bioactivity .

Q. What computational methods are effective in predicting the reactivity of CHNOS, and how do they integrate with experimental validation?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and reaction pathways for sulfonamide bond formation. Molecular Dynamics (MD) simulations model solvation effects. Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy) and compare computed vs. experimental activation energies. Use QSAR models to correlate electronic properties with observed reactivity .

Q. How can researchers design a multi-step synthesis route for CHNOS with in-line analytical validation?

- Methodological Answer : Implement process analytical technology (PAT) such as inline FTIR or Raman spectroscopy to monitor intermediate formation. Use LC-MS for real-time purity assessment. Optimize protecting group strategies using kinetic studies. Apply Green Chemistry metrics (e.g., E-factor) to minimize waste at each step .

Q. What statistical approaches are recommended for analyzing uncertainties in spectroscopic data for CHNOS?

- Methodological Answer : Calculate confidence intervals for NMR integration values. Use Monte Carlo simulations to propagate errors in mass spectrometry calibration. Apply Grubbs’ test to identify outliers in replicate measurements. Report uncertainties using guidelines from the International Union of Pure and Applied Chemistry (IUPAC) .

Methodological Frameworks

- For Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research objectives. Use PICO to structure hypotheses .

- For Experimental Design : Follow IUPAC guidelines for compound characterization and report detailed protocols (e.g., solvent grades, instrument calibration) to ensure reproducibility .

- For Data Contradictions : Adopt iterative triangulation, combining experimental replication, computational modeling, and meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.